molecular formula C9H12 B6296684 3(2),6,6-Trimethylfulvene, mixture of isomers, tech. CAS No. 30953-08-3

3(2),6,6-Trimethylfulvene, mixture of isomers, tech.

Cat. No. B6296684
CAS RN: 30953-08-3
M. Wt: 120.19 g/mol
InChI Key: HDHYMLWPVAELKP-UHFFFAOYSA-N
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Description

3(2),6,6-Trimethylfulvene, mixture of isomers, tech. is a biochemical used for proteomics research . It has a molecular formula of C10H16 and a molecular weight of 136.23 .

Scientific Research Applications

Synthesis and Characterization of Isomers

Research on isomers similar to 3(2),6,6-trimethylfulvene emphasizes the synthesis and characterization of various compounds that exhibit isomerism. For example, the synthesis and characterization of cis- and trans-trimethyltriphenylcyclotrisiloxane demonstrated the separation and identification of isomers using techniques such as vacuum distillation, selective crystallization, gas chromatography, and NMR spectroscopy. This study highlighted the importance of stereochemical configurations in the synthesis of polymers and the potential for creating materials with specific properties (Ahn & Clarson, 2001).

Electron Transfer and Molecular Behavior

In another study, the synthesis of a mixed‐valence compound from the organic precursor bis(trimethylsilylethynyl)TTFMe2, which was prepared as a mixture of cis and trans isomers, led to insights into intramolecular electron transfer mechanisms. This research demonstrated the complex behavior of molecular structures and their electron transfer capabilities, which could have implications for the development of new materials and electronic devices (Makhoul et al., 2014).

Chemical Reactions and Material Synthesis

Research into the reactivity of fulvene derivatives, such as 6,6-dimethylfulvene, has led to the development of novel chemical reactions and the synthesis of new materials. For instance, the study on the bonding of iron tricarbonyl units to heptafulvene revealed complex reaction mechanisms and the formation of stable complexes. Such research contributes to our understanding of molecular interactions and the design of catalytic processes (Li et al., 2013).

Analytical Techniques and Molecular Identification

The development of analytical techniques for identifying isomeric mixtures has been another area of interest. For example, gas-phase titration of C7H9+ ion mixtures using FT-ICR mass spectrometry provided a semiquantitative method for determining ion populations generated from C7H8 isomers. Such methodologies enhance our ability to analyze complex mixtures and understand the composition of synthetic and natural products (Mormann et al., 2006).

Safety And Hazards

When handling 3(2),6,6-Trimethylfulvene, mixture of isomers, tech., it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHYMLWPVAELKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-Trimethylfulvene

Synthesis routes and methods I

Procedure details

To 130 ml of dehydrated methanol, 22.6 g (283 mmol) of methylcyclopentadiene and 8.50 ml (116 mmol) of acetone were added, then 14.5 ml (174 mmol) of pyrrolidine was dropwise added at 0° C., and the mixture was reacted at room temperature for one night. Then, 10 ml (180 mmol) of acetic acid was added at 0° C. The mixture was diluted with ether and water and then subjected to extraction. Then, the organic phase was separated, washed with water and dried over anhydrous magnesium sulfate to obtain 12.9 g of a brown liquid. The analyzed values are given below.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
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22.6 g
Type
reactant
Reaction Step Four
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

150 ml of methylcyclopentadiene dimer was fractionally distilled from 100 ml of mineral oil and at 62° C. and collected at 0° C. 500 mmol of methyl lithium (1.4M; diethylether) were added, dropwise, to a mixture of 500 mmol of freshly distilled methylcyclopentadiene and 137 ml of dry acetone at 0° C. The solution was stirred for 1 hour at 25° C. 8 g (85% yield) of 3,6,6-trimethylfulvene were recovered from the organic layer by vacuum distillation after an extraction with 100 ml of saturated, aqueous NH4Cl and drying over MgSO4.
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
137 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 1 liter flask was charged with 400 mL methanol, methylcyclopentadiene (120.0 mL, 1.21 mol), acetone (200 mL, 2.72 mol), and pyrrolidine (40.0 mL, 0.464 mol). After stirring the orange solution for 71 hours, 50 mL of acetic acid were added, followed by 1200 mL H2O and 200 mL diethyl ether. The organic layer was isolated and the aqueous layer was extracted with diethyl ether (5×100 mL). The combined organic layers were extracted with H2O (3×30 mL) and 10% aqueous NaOH (3×30 mL). The organic layer was dried over MgSO4, filtered and rotavapped to give 158.8 grams of a red-orange oil that was subjected to Kugelrohr distillation under high vacuum. The first 15 grams of material that distilled at room temperature was discarded and the product was obtained from the second fraction that distilled at 50° C.: 136.58 grams (94.0%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-methyl-1,3-cyclopentadiene (125 g, 1.56 mol) in 1.2 L of ethanol was treated at low temperature with 126 mL (1.72 mol) of acetone and 142 mL (1.72 mol) of pyrrolidine. The resulting solution was kept below room temperature overnight. Then the reaction mixture was neutralized with a 10% aq. solution of H3PO4, extracted with hexane (3×150 mL) and washed with water until neutral pH. The organic phase was separated, dried with MgSO4 and concentrated. The residue was distilled at 70° C./60 mmHg. Yield 112.6 g (60%).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
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aq. solution
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0 (± 1) mol
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0 (± 1) mol
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